molecular formula C18H28O6 B13748927 (3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol

(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol

Cat. No.: B13748927
M. Wt: 340.4 g/mol
InChI Key: XEYVZLZWQFLSDZ-WGXCOWCCSA-N
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Description

The compound “(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[45]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1’-cyclohexane]-6-ol” is a complex organic molecule featuring multiple spiro and dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of spiro and dioxolane rings. Typical synthetic routes may involve:

    Formation of the spiro ring system: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of dioxolane rings: This might involve the use of diols and aldehydes or ketones under acidic conditions to form the dioxolane rings.

    Final assembly: The final compound could be assembled through a series of coupling reactions, protecting group strategies, and purification steps.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are critical factors.

    Use of catalysts: Catalysts may be employed to increase reaction efficiency and selectivity.

    Purification techniques: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions for these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications, including drug development and delivery.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other spiro and dioxolane-containing molecules, such as:

    Spiro[4.5]decanes: Compounds with similar spiro ring systems.

    Dioxolanes: Compounds with similar dioxolane rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of spiro and dioxolane rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H28O6

Molecular Weight

340.4 g/mol

IUPAC Name

(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol

InChI

InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12?,13-,14+,15+,16-/m1/s1

InChI Key

XEYVZLZWQFLSDZ-WGXCOWCCSA-N

Isomeric SMILES

C1CCC2(CC1)OCC(O2)[C@H]3[C@H]([C@H]4[C@H](O3)OC5(O4)CCCCC5)O

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O

Origin of Product

United States

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